molecular formula C15H22N2 B2779709 N-[(4-甲基苯基)甲基]-1-氮杂双环[2.2.2]辛-3-胺 CAS No. 939752-61-1

N-[(4-甲基苯基)甲基]-1-氮杂双环[2.2.2]辛-3-胺

货号 B2779709
CAS 编号: 939752-61-1
分子量: 230.355
InChI 键: OIYGXGBFINQGKQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine” is a chemical compound with the molecular formula C15H22N2 . It has a molecular weight of 230.35 . The compound is part of a larger family of compounds known as tropane alkaloids .


Synthesis Analysis

The synthesis of this compound and similar structures has been a subject of research due to their biological activities . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of “N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine” consists of a bicyclic ring structure attached to a methylphenylmethyl group . The bicyclic ring structure is known as an azabicyclo[2.2.2]octane .

科学研究应用

物质P (NK1) 受体拮抗作用

N-[(4-甲基苯基)甲基]-1-氮杂双环[2.2.2]辛烷-3-胺已被确定为物质P (NK1) 受体的有效非肽拮抗剂。这种被称为 CP-96,345 的化合物抑制物质P 结合,并且是 NK1 单受体狗颈动脉制剂中的经典竞争性拮抗剂。它具有选择性的 NK1 拮抗剂特性,使其成为研究物质P 生理特性及其在疾病中的作用的宝贵工具 (Snider 等人,1991)

阿尔茨海默病药物开发中的毒蕈碱活性

在开发阿尔茨海默病药物的背景下,已经合成并评估了具有 1-氮杂双环[3.3.0]辛烷环的芳香族化合物,包括 N-[(4-甲基苯基)甲基]-1-氮杂双环[2.2.2]辛烷-3-胺的衍生物,以了解它们的药理作用。这些化合物显示出显着的毒蕈碱活性,特别是对 M1 受体的选择性,这是阿尔茨海默病治疗的关键靶点 (铃木等人,1999)

精神分裂症中 α7 烟碱型乙酰胆碱受体活性

N-[(4-甲基苯基)甲基]-1-氮杂双环[2.2.2]辛烷-3-胺衍生物已针对其 α7 烟碱型乙酰胆碱受体 (nAChR) 活性进行了评估,这与治疗精神分裂症的认知缺陷有关。这些化合物,特别是氮杂环胺,对 α7 nAChR 显示出显着的活性,表明它们在精神分裂症治疗药物发现中的潜力 (Walker 等人,2008)

抗心律失常和麻醉活性

源自 1,2,3,3-四甲基-2-氮杂双环[2.2.2]辛烷-5-内-醇(一种结构相关的类似物)的化合物已显示出强大的抗心律失常和局部麻醉活性。这表明 N-[(4-甲基苯基)甲基]-1-氮杂双环[2.2.2]辛烷-3-胺及其衍生物在心血管和麻醉医学中的潜在治疗应用 (Longobardi 等人,1979)

抗原生动物活性

N-[(4-甲基苯基)甲基]-1-氮杂双环[2.2.2]辛烷-3-胺的衍生物已针对其抗原生动物活性进行了探索,特别是针对恶性疟原虫和罗得西亚锥虫。这项研究表明在治疗由这些原生动物引起的疾病(例如疟疾和昏睡病)中具有潜在应用 (Faist 等人,2013)

未来方向

The synthesis and study of “N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine” and related compounds are likely to continue due to their interesting biological activities . Future research may focus on improving the synthesis methods and exploring the compound’s potential applications.

属性

IUPAC Name

N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-12-2-4-13(5-3-12)10-16-15-11-17-8-6-14(15)7-9-17/h2-5,14-16H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYGXGBFINQGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2CN3CCC2CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。